Phenacetin-d5

Description

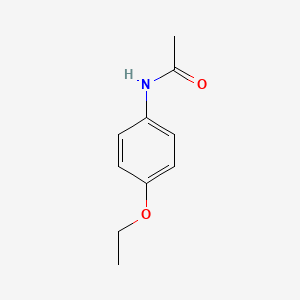

Structure

3D Structure

Properties

CAS No. |

69323-74-6 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

184.25 g/mol |

IUPAC Name |

N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2 |

InChI Key |

CPJSUEIXXCENMM-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

Synonyms |

N-[(4-(Ethoxy-d5)phenyl]acetamide; p-Acetophenetidide-d5; 4-(Acetylamino)phenetole-d5; 4-(Ethoxy-d5)-1-acetylaminobenzene; 4-(Ethoxy-d5)acetanilide; 4’-(Ethoxy-d5)acetanilide; Aceto-4-phenetidine; Acetophenetidin-d5; Acetophenetidine-d5; Acetopheneti |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenacetin-d5: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Phenacetin-d5, a deuterated analog of the analgesic compound Phenacetin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Properties and Structure

This compound, also known as N-(4-ethoxyphenyl-d5)acetamide, is a stable, isotopically labeled form of Phenacetin where the five hydrogen atoms on the ethoxy group are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is crucial for its primary application as an internal standard in mass spectrometry-based quantitative analysis.

The structural difference between Phenacetin and this compound is illustrated below:

Figure 1: Chemical Structures of Phenacetin and this compound

Caption: 2D structures of Phenacetin and its deuterated analog, this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈D₅NO₂ |

| Molecular Weight | 184.25 g/mol [1] |

| IUPAC Name | N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide[1] |

| CAS Number | 69323-74-6[1] |

| Melting Point | 134-136 °C[2] |

| Boiling Point (est.) | Similar to Phenacetin (~355 °C at 760 mmHg) |

| Solubility | In DMSO: ≥ 100 mg/mL[3]In Water: 0.67 mg/mL (requires sonication)[3] |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be readily prepared via a Williamson ether synthesis, a standard method for forming ethers. This approach is analogous to the synthesis of non-deuterated Phenacetin. The key adaptation is the use of a deuterated ethylating agent.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology (Adapted from standard Phenacetin synthesis):

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.

-

Addition of Deuterated Reagent: To the stirring suspension, add ethyl-d5 iodide (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Analytical Methodology: Quantification using LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of Phenacetin in biological matrices. The following provides a general protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

Caption: General workflow for sample analysis using this compound as an internal standard.

Detailed Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding a suitable organic solvent like acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

The supernatant can be directly injected or subjected to further clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is common.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

-

MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions to monitor are:

-

-

Quantification: The concentration of Phenacetin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Phenacetin and a constant concentration of this compound.

Metabolic Pathway of Phenacetin

Phenacetin is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic and toxicological data. This compound is a valuable tool in these studies to differentiate between the administered drug and its metabolites.

The major metabolic pathways of Phenacetin are O-deethylation to form acetaminophen (paracetamol) and N-hydroxylation leading to the formation of reactive metabolites.

Caption: Simplified metabolic pathway of Phenacetin.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable the precise and accurate quantification of Phenacetin in complex biological matrices. The experimental protocols outlined in this guide, adapted from established methods, provide a solid foundation for the synthesis and analytical application of this important isotopically labeled compound. As with any chemical substance, appropriate safety precautions should be taken during handling and use.

References

The Role of Deuteration in Phenacetin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the purpose of deuteration in Phenacetin-d5, a stable isotope-labeled analog of the analgesic drug Phenacetin. The primary application of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing mass spectrometry. Deuteration offers distinct advantages in these applications by providing a compound that is chemically almost identical to the analyte of interest but mass-shifted, allowing for precise and accurate quantification.

The Principle of Deuteration as an Internal Standard

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical chromatographic retention time and ionization efficiency to the non-deuterated analyte. This co-elution is critical for compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

The key to the effectiveness of deuterated internal standards lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength generally does not significantly alter the chromatographic behavior or the ionization process in the mass spectrometer, but it does make the deuterated compound distinguishable by its mass.

Applications in Bioanalysis

This compound is predominantly used in the quantitative analysis of phenacetin and its primary metabolite, paracetamol (acetaminophen), in biological matrices such as plasma and urine. These assays are crucial in pharmacokinetic studies, drug metabolism research, and toxicology.

Mass Spectrometry-Based Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for which this compound is employed as an internal standard.[1][2]

Table 1: Quantitative Data for LC-MS/MS Analysis of Phenacetin and Paracetamol

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenacetin | 180.18 | 138.12 |

| This compound (IS) | 185.2 | 143.2 |

| Paracetamol | 152.06 | 110.16 |

Note: The exact m/z values for this compound may vary depending on the specific deuteration pattern.

Table 2: Quantitative Data for GC-MS Analysis of Phenacetin

| Compound | Monitored Ion (m/z) |

| Phenacetin | 180 |

| Phenacetin-d3 (IS) | 183 |

| p-acetanisidine (methylated paracetamol) | 166 |

| p-acetanisidine-d3 (methylated paracetamol-d3) | 169 |

Data from a study using phenacetin-d3 as an internal standard.[1]

Experimental Protocols

Sample Preparation for Plasma Analysis (LC-MS/MS)

-

Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution as the internal standard.

-

Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Dilution and Injection: Transfer the supernatant to a clean tube, dilute with mobile phase if necessary, and inject an aliquot into the LC-MS/MS system.

Sample Preparation for Plasma Analysis (GC-MS)

-

Internal Standard Addition: Add deuterated analogs of phenacetin and acetaminophen to 1.0 ml of plasma.[1]

-

Extraction: Extract the sample with 5 ml of a benzene-dichloroethane (7:3) mixture.[1]

-

Derivatization: Remove the extraction solvent and methylate the residue with diazomethane.[1]

-

Reconstitution: Evaporate the solution to dryness and reconstitute the residue in ethyl acetate for GC-MS analysis.[1]

Phenacetin Metabolism

Phenacetin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the major isoform responsible for its O-deethylation to form paracetamol.[3][4][5]

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is integral to the bioanalytical workflow for the quantification of phenacetin.

Synthesis of Phenacetin

Phenacetin can be synthesized via the Williamson ether synthesis from paracetamol.

Conclusion

The deuteration of phenacetin to produce this compound serves a critical purpose in modern bioanalytical chemistry. By providing a stable, reliable, and chemically analogous internal standard, this compound enables the accurate and precise quantification of phenacetin and its metabolites in complex biological matrices. This is essential for advancing our understanding of drug metabolism, pharmacokinetics, and ensuring the safety and efficacy of therapeutic agents. The principles and methodologies outlined in this guide underscore the importance of deuterated standards in producing high-quality data in pharmaceutical research and development.

References

- 1. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined assay for phenacetin and paracetamol in plasma using capillary column gas chromatography-negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Phenacetin-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Phenacetin-d5, a deuterated analog of the analgesic compound phenacetin. This isotopically labeled compound is a valuable tool in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical assays. This guide details a common synthetic route, purification methods, and a full suite of characterization techniques with expected analytical data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available precursor, acetaminophen (paracetamol). This reaction involves the deprotonation of the phenolic hydroxyl group of acetaminophen to form a phenoxide, which then acts as a nucleophile to attack a deuterated ethylating agent.

Synthetic Pathway

The reaction proceeds as follows:

-

Deprotonation: Acetaminophen is treated with a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the potassium or sodium salt of the acetaminophen phenoxide.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion undergoes a nucleophilic substitution reaction with a deuterated ethylating agent, typically ethyl-d5 iodide or ethyl-d5 bromide. The phenoxide attacks the electrophilic carbon of the ethyl-d5 group, displacing the halide and forming the ether linkage.

Caption: Williamson ether synthesis of this compound from acetaminophen.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenacetin.[1]

Materials:

-

Acetaminophen (4-hydroxyacetanilide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl-d5 iodide (or Ethyl-d5 bromide)

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

5% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 2-butanone (10 mL per gram of acetaminophen).

-

Addition of Deuterated Reagent: To the stirred suspension, add ethyl-d5 iodide (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 5% NaOH solution (2 x 20 mL) to remove any unreacted acetaminophen, and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

-

Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound as a white crystalline solid.

-

-

Drying: Dry the purified crystals under vacuum.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the key analytical techniques and the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and the incorporation of deuterium.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet (broad) | 1H | N-H |

| ~7.4 | Doublet | 2H | Aromatic H (ortho to -NHAc) |

| ~6.8 | Doublet | 2H | Aromatic H (ortho to -OCD₂CD₃) |

| ~2.1 | Singlet | 3H | -C(=O)CH ₃ |

Note: The characteristic signals for the ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm) will be absent in the ¹H NMR spectrum of this compound.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~156 | Aromatic C -O |

| ~131 | Aromatic C -N |

| ~122 | Aromatic C H (ortho to -NHAc) |

| ~115 | Aromatic C H (ortho to -OCD₂CD₃) |

| ~60-65 | -OC D₂CD₃ (signal will be a multiplet, broadened, and of significantly lower intensity due to C-D coupling) |

| ~24 | -C(=O)C H₃ |

| ~14 | -OCD₂C D₃ (signal will be a multiplet, broadened, and of significantly lower intensity due to C-D coupling) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern, which can further confirm the location of the deuterium labels.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂D₂O]⁺ |

| 114 | [M - C₂D₅O - CO]⁺ |

| 99 | [M - C₂D₅O - C₂H₃O]⁺ |

Note: The molecular weight of unlabeled phenacetin is 179 g/mol . The molecular weight of this compound is 184 g/mol , reflecting the replacement of five hydrogen atoms with deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. The retention time of this compound is expected to be very similar to that of unlabeled phenacetin under the same chromatographic conditions.

Table 4: Typical HPLC Parameters for Phenacetin Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3-5 minutes (will vary based on specific column and mobile phase composition) |

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the quality of the final product.

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined Williamson ether synthesis protocol and employing the specified analytical techniques, researchers can confidently produce and verify high-purity, isotopically labeled this compound for use in a variety of scientific applications, particularly in the fields of drug metabolism and pharmacokinetics. The provided data tables of expected analytical results serve as a valuable reference for the successful characterization of this important research compound.

References

An In-depth Technical Guide to Phenacetin-d5: Properties and Application in CYP1A2 Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Phenacetin-d5, a deuterated analog of the analgesic compound phenacetin. This document details its chemical properties and, critically, its application as a probe substrate in the study of cytochrome P450 1A2 (CYP1A2) enzyme activity, a key enzyme in drug metabolism. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and metabolic studies.

Core Properties of this compound

This compound is a stable isotope-labeled version of phenacetin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of phenacetin and its metabolites in various biological matrices.

| Property | Value |

| CAS Number | 69323-74-6[1][2][3][4] |

| Molecular Weight | 184.25 g/mol [5][6][7] |

| Molecular Formula | C₁₀H₈D₅NO₂[4][5] |

| Synonyms | p-(Ethoxy-d5)acetanilide, N-[4-(ethoxy-d5)phenyl]acetamide[4] |

Metabolic Pathway of Phenacetin

Phenacetin is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway is the O-deethylation of the ethoxy group, a reaction predominantly catalyzed by the CYP1A2 isoform, to form the active metabolite, acetaminophen (paracetamol). The use of phenacetin as a selective probe for CYP1A2 activity is well-established in in vitro drug metabolism studies. Understanding this pathway is crucial for predicting potential drug-drug interactions for compounds metabolized by CYP1A2.

Experimental Protocol: In Vitro this compound O-deethylation Assay for CYP1A2 Activity

This protocol outlines a typical in vitro experiment to determine the activity of human CYP1A2 using this compound as a substrate and human liver microsomes as the enzyme source. The formation of the metabolite, acetaminophen-d4, is quantified by high-performance liquid chromatography (HPLC).

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Perchloric acid or other suitable stop solution

-

Internal standard for HPLC analysis (e.g., caffeine)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of this compound by diluting the stock solution with the phosphate buffer to achieve the desired final concentrations in the incubation mixture.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the human liver microsomes, phosphate buffer, and this compound working solution for a short period (e.g., 5 minutes) at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

The final incubation volume is typically 200-500 µL.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold stop solution, such as perchloric acid or acetonitrile.

-

Add the internal standard.

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the sample using a suitable HPLC system equipped with a UV or mass spectrometer detector.

-

The separation is typically achieved on a C18 reverse-phase column.

-

The mobile phase often consists of a gradient of acetonitrile and water.

-

Quantify the amount of acetaminophen-d4 produced by comparing its peak area to that of a standard curve.

-

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helda.helsinki.fi [helda.helsinki.fi]

An In-depth Technical Guide to the Safe Handling of Phenacetin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Phenacetin-d5, a deuterated analog of Phenacetin. Given that the primary hazards associated with this compound are chemical rather than radiological, the safety and handling guidelines are analogous to those for its unlabeled counterpart, Phenacetin. This document synthesizes critical information from safety data sheets, toxicological studies, and general laboratory safety practices to ensure the safe use of this compound in a research setting.

Compound Identification and Properties

This compound is the deuterium-labeled version of Phenacetin, a non-opioid analgesic and antipyretic agent. It is often used as an internal standard in clinical mass spectrometry and as a probe for cytochrome P450 enzymes, particularly CYP1A2.[1] The deuteration is intended to affect the pharmacokinetic and metabolic profiles of the drug for research purposes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide | [2] |

| CAS Number | 69323-74-6 | [1] |

| Unlabeled CAS | 62-44-2 | [1] |

| Molecular Formula | C₁₀H₈D₅NO₂ | [1] |

| Molecular Weight | 184.25 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Odor | Odorless | [3][4] |

| Melting Point | 133 - 138 °C | [3][5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Vapor Pressure | < 1 mmHg @ 25 °C | [5] |

Hazard Identification and Toxicology

Phenacetin is classified as a hazardous substance and is reasonably anticipated to be a human carcinogen.[6][7][8] The primary health risks associated with Phenacetin exposure include carcinogenicity, sensitization, and potential damage to the kidneys, liver, and blood.[4][7][9]

Table 2: Toxicological Data for Phenacetin (Unlabeled)

| Metric | Value | Species | Route | Reference |

| LD50 | 3600 mg/kg | Rat | Oral | [4] |

| LD50 | 1650 mg/kg | Rat | Oral | [7] |

| LD50 | 634 mg/kg | Rat | Intraperitoneal | [4] |

| LD50 | 866 mg/kg | Mouse | Oral | [7] |

| LD50 | 1625 mg/kg | Mouse | Subcutaneous | [4] |

Chronic Health Effects:

-

Carcinogenicity: Sufficient evidence suggests that Phenacetin is carcinogenic to humans, particularly causing cancers of the renal pelvis and ureter.[4][8] It is classified as a Group 1 carcinogen by IARC.[6][8]

-

Nephrotoxicity: Chronic ingestion of Phenacetin can lead to interstitial nephritis and papillary necrosis (kidney tissue destruction).[4]

-

Hematological Effects: Phenacetin and its metabolites can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).[4][9] It can also lead to hemolytic anemia.[4]

-

Hepatotoxicity: Liver damage, including hepatitis and jaundice, has been reported.[4]

Experimental Protocols and Metabolism

General Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Caption: A typical workflow for handling this compound, from preparation to disposal.

Metabolism of this compound

Phenacetin is primarily metabolized in the liver.[4] A major metabolic pathway is the de-ethylation to form acetaminophen (paracetamol).[10] A smaller amount is deacetylated to p-phenetidine, which is thought to be responsible for the methemoglobinemia.[4] The deuteration in this compound is in the ethyl group, which can influence the rate of metabolism.[11]

Caption: Simplified metabolic pathway of Phenacetin leading to various metabolites.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the carcinogenic and sensitizing nature of Phenacetin, strict adherence to PPE protocols is mandatory.[4][5]

Caption: Essential PPE for the safe handling of this compound.

Handling Procedures

-

Engineering Controls: All work with this compound, especially with the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

-

Avoid Contact: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in areas where the compound is handled.[3][4]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Contaminated clothing should be laundered separately before reuse.[4]

Storage

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

Table 3: Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [1] |

| Powder | 4°C | 2 years | [1] |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

General Storage Guidelines:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

-

Store locked up, accessible only to authorized personnel.[3][5][6]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[3][5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][5]

-

Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

Spills and Leaks

-

Minor Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[6]

-

Minor Spills (Solution): Absorb with an inert material (e.g., sand, vermiculite) and place in a labeled container for disposal.[4]

-

Major Spills: Evacuate the area. Prevent the material from entering drains. Wear appropriate PPE, including respiratory protection, and contain the spill. Contact emergency services.[4]

-

Cleanup: After cleanup, decontaminate the area and all protective clothing and equipment before storing and reusing.[4]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3][5] Do not dispose of it down the drain or in regular trash.[6] Waste should be collected in clearly labeled, sealed containers. For specific institutional procedures, consult your Environmental Health and Safety (EHS) department.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 69323-74-6 | LGC Standards [lgcstandards.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Final screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) - Canada.ca [canada.ca]

- 9. nj.gov [nj.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolite kinetics: formation of acetaminophen from deuterated and nondeuterated phenacetin and acetanilide on acetaminophen sulfation kinetics in the perfused rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmc.edu [hmc.edu]

A Technical Guide to Phenacetin-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, chemical properties, and key research applications of Phenacetin-d5. This deuterated analog of phenacetin serves as a critical tool in drug metabolism studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based bioanalysis.

Commercial Suppliers and Physical/Chemical Properties

This compound (CAS No: 69323-74-6), also known as Acetophenetidin-d5, is readily available from several reputable commercial suppliers catering to the research community. The stable isotope labeling with five deuterium atoms on the ethoxy group makes it an ideal internal standard for quantitative analysis of phenacetin and related compounds. Below is a summary of key data from various suppliers.

| Supplier/Source | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 98 atom % D | - | 184.25 | 134-136 |

| MedchemExpress | - | 99.51% | - | - |

| Toronto Research Chemicals (via Biomall) | - | - | - | - |

| LGC Standards | - | - | 184.126 | - |

| Pharmaffiliates | - | - | 184.25 | - |

| GlpBio | - | - | - | - |

| PubChem | - | - | 184.25 | - |

Core Applications in Research

This compound is predominantly utilized in two key areas of drug development and metabolism research: as a probe for Cytochrome P450 1A2 (CYP1A2) activity and as an internal standard in bioanalytical methods.

Probing CYP1A2 Metabolic Activity

Phenacetin undergoes O-deethylation to its primary metabolite, acetaminophen, a reaction almost exclusively catalyzed by the CYP1A2 enzyme in humans.[1] This specificity makes phenacetin a widely accepted probe substrate for assessing CYP1A2 activity in vitro.[1][2] this compound can be used in conjunction with its unlabeled counterpart in studies investigating drug-drug interactions and individual variations in drug metabolism.

This protocol outlines a typical experiment to determine the inhibitory potential of a test compound on CYP1A2 activity using human liver microsomes and phenacetin as the probe substrate.

Materials:

-

Human Liver Microsomes (HLM)

-

Phenacetin

-

This compound (for use as an internal standard in the analytical phase)

-

Test compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol or DMSO).

-

Prepare stock solutions of the test compound at various concentrations.

-

Prepare the NADPH regenerating system in buffer.

-

Prepare a stock solution of this compound in acetonitrile to be used as the internal standard (IS).

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate HLM, potassium phosphate buffer, and the test compound (or vehicle control) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding phenacetin to the mixture.

-

After a brief pre-incubation, start the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a volume of ice-cold acetonitrile containing the this compound internal standard. This will precipitate the proteins.

-

Vortex the samples and centrifuge at a high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of acetaminophen.

-

Monitor the specific mass transitions for acetaminophen and this compound.

-

The ratio of the peak area of acetaminophen to the peak area of this compound is used to determine the concentration of the metabolite formed.

-

-

Data Analysis:

-

Calculate the rate of acetaminophen formation in the presence and absence of the test compound.

-

Determine the IC50 value of the test compound to assess its inhibitory potency on CYP1A2 activity.

-

Internal Standard for Bioanalysis

The stable isotope-labeled nature of this compound makes it an excellent internal standard for the quantification of phenacetin and its metabolites in biological matrices such as plasma, serum, and urine.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency in mass spectrometry, while its different mass allows for clear differentiation.

This protocol provides a general workflow for the quantification of an analyte in plasma using LC-MS/MS with this compound as an internal standard.

Materials:

-

Plasma samples containing the analyte of interest

-

This compound stock solution (in a suitable organic solvent)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Reconstitution solvent

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma sample, add a fixed amount of the this compound internal standard solution.

-

Add a protein precipitation solvent to the plasma sample to precipitate proteins.

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and the internal standard using an appropriate HPLC column and mobile phase gradient.

-

Detect the analyte and this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma. Add the same fixed amount of this compound internal standard to each calibrator.

-

Process the calibration standards alongside the unknown samples.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Metabolic Pathway of Phenacetin

The primary metabolic pathway of phenacetin is its O-deethylation to acetaminophen, a reaction predominantly mediated by the CYP1A2 enzyme in the liver. This metabolic activation is a key consideration in both the therapeutic and toxicological profiles of phenacetin.

References

- 1. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synapse.koreamed.org [synapse.koreamed.org]

The Role of Phenacetin-d5 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of phenacetin-d5 as an internal standard in mass spectrometry-based bioanalysis. By providing a stable, isotopically labeled analog of the analyte, this compound is an invaluable tool for ensuring the accuracy and precision of quantitative studies.

Core Concept: The Mechanism of Action of a Deuterated Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible throughout the entire analytical process, from sample preparation to detection.[2]

This compound, a deuterated form of phenacetin, serves as an excellent internal standard for the quantification of phenacetin and its metabolites. The core of its mechanism of action lies in its near-identical chemical properties to the unlabeled phenacetin. The five deuterium atoms replace five hydrogen atoms on the ethoxy group of the phenacetin molecule. This substitution results in a molecule that is chemically indistinguishable from phenacetin in terms of its extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source.[2]

However, the key difference is its mass. The increased mass of this compound allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, any variations that occur during the analytical workflow will affect both the analyte and the internal standard to the same extent. These variations can include:

-

Sample Preparation Inconsistencies: Losses during extraction, evaporation, or reconstitution steps.

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).

-

Instrumental Variability: Fluctuations in injection volume or detector response.

By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Quantitative Data Summary

The following tables summarize key validation parameters for bioanalytical methods utilizing this compound as an internal standard for the analysis of phenacetin. The data has been compiled from various studies to provide a comprehensive overview.

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Phenacetin | Phenacetin-d3 | Human Plasma | 9.9 - 246.6 | 9.9 | > 0.99 |

| Phenacetin | Sulfamonomethoxine | Human Serum & Urine | 200 - 50000 | 200 | > 0.9990 |

| Phenacetin | Not Specified | Aqueous & Organic | 0.1 - 500 | 0.1 | 0.9994 |

Data compiled from multiple sources.[3][4][5]

Table 2: Accuracy and Precision

| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Phenacetin | Phenacetin-d3 | Human Plasma | 25 | Not Reported | Not Reported | Within ±4% of nominal |

| Phenacetin | Sulfamonomethoxine | Human Serum | 200 - 50000 | 0.85 - 7.83 | Not Reported | 87.1 - 101.5 |

| Phenacetin | Not Specified | Aqueous & Organic | 0.1, 1, 10 | < 2.1 | < 2.1 | 97 - 108 |

Data compiled from multiple sources.[3][4][5]

Table 3: Recovery and Matrix Effect

| Analyte | Internal Standard | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |

| Phenacetin | Sulfamonomethoxine | Human Serum & Urine | Ethyl Acetate Extraction | 58.25 - 69.85 | 99.0 - 103.6 |

Data compiled from a representative study.[4]

Experimental Protocol: Quantification of Phenacetin in Human Plasma

This section provides a detailed methodology for the quantification of phenacetin in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of established methods.

1. Materials and Reagents

-

Phenacetin and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Polypropylene microcentrifuge tubes

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve phenacetin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the phenacetin stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see step 4) and vortex to mix.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenacetin: m/z 180.1 → 138.1

-

This compound: m/z 185.1 → 143.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

5. Data Analysis

-

Quantify the peak areas of phenacetin and this compound.

-

Calculate the peak area ratio of phenacetin to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of phenacetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Phenacetin Metabolic Pathway

Phenacetin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor to its O-deethylation to form its active metabolite, acetaminophen (paracetamol).[6] Other minor pathways also exist, leading to the formation of other metabolites.

Caption: Major metabolic pathways of phenacetin.

Bioanalytical Workflow with an Internal Standard

The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard for quantification.

Caption: A typical bioanalytical workflow using an internal standard.

References

- 1. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KEY RESIDUES CONTROLLING PHENACETIN METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

The Rise and Fall of Phenacetin: A Technical Review for Researchers

An In-depth Guide to the Historical Use, Metabolism, and Toxicity of a Landmark Analgesic

Phenacetin, a drug with a rich and complex history, serves as a compelling case study in pharmaceutical development, metabolism, and toxicology. Introduced in 1887 by Bayer, it was one of the first synthetic, non-opioid analgesics and antipyretics to enter the market, offering an alternative to salicylates for pain and fever relief.[1][2][3] For nearly a century, it was a widely used component in over-the-counter analgesic mixtures, often combined with aspirin and caffeine in formulations like the popular A.P.C. tablets.[4] However, growing evidence of severe adverse effects, particularly nephropathy (kidney damage) and carcinogenicity, led to its withdrawal from the market in many countries, including Canada (1973), the United Kingdom (1980), and the United States (1983).[4][5] This guide provides a technical overview of the historical context of phenacetin's use in research, its metabolic fate, and the experimental evidence that defined its therapeutic and toxicological profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to phenacetin's pharmacological and toxicological properties.

Table 1: Pharmacokinetic Parameters of Phenacetin in Humans

| Parameter | Value | Reference |

| Elimination Half-Life (t1/2)β | 37 - 74 minutes | [6] |

| Volume of Distribution (Vd)β | 1.0 - 2.1 L/kg | [6] |

| Bioavailability (oral, 0.25 g) | Almost nil (due to first-pass effect) | [6] |

| Bioavailability (oral, 1.0 g) | Increased (first-pass effect decreases) | [6] |

| Major Metabolite | Paracetamol (Acetaminophen) | [1][7] |

| Urinary Excretion (as Paracetamol conjugates) | ~85% (55% glucuronide, 30% sulfate) | [1][7] |

Table 2: Acute Toxicity of Phenacetin

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 1650 mg/kg | [4][5] |

| Mouse | Oral | 866 mg/kg | [4][5] |

| Rabbit | Oral | 2500 mg/kg | [5] |

| Mouse | Intraperitoneal | 540 mg/kg | [4] |

| Rat | Intraperitoneal | 634 mg/kg | [4] |

| Mouse | Subcutaneous | 1625 mg/kg | [4] |

Table 3: Association of Phenacetin Use with Cancer Risk

| Cancer Type | Population | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Reference |

| Bladder Cancer | General Population | 2.2 | 1.3 - 3.8 | [8] |

| Bladder Cancer (>8 years of use) | General Population | 3.0 | 1.4 - 6.5 | [8] |

| Bladder Cancer (Regular Use) | Women (20-49 years) | 6.5 | 1.5 - 59.2 | [2] |

| Renal Pelvic Cancer | General Population | 12.2 (for phenacetin/aspirin compounds) | 6.8 - 22.2 | [9] |

| Renal Cell Cancer | General Population | 1.4 (for phenacetin/aspirin compounds) | 0.9 - 2.3 | [9] |

Key Experimental Protocols

The following sections detail the methodologies of key experiments that were instrumental in understanding the pharmacology and toxicology of phenacetin.

In Vivo Model of Phenacetin-Induced Analgesic Nephropathy

A reproducible experimental model for studying analgesic nephropathy was developed using uninephrectomized homozygous Gunn rats.[10] This model demonstrated the separate and complementary nephrotoxic effects of the components of analgesic mixtures.

-

Animal Model: Uninephrectomized homozygous Gunn rats were chosen due to their increased sensitivity to the nephrotoxic effects of analgesics.[10]

-

Drug Administration: Phenacetin derivatives were administered to the rats.

-

Endpoint Analysis: The primary endpoints were the development of severe necrosis of the proximal convoluted tubules and renal papillary necrosis.[10] Histopathological examination of the kidneys was performed to assess the extent of damage.

-

Key Findings: This model suggested that different components of analgesic mixtures contribute to different types of kidney damage, providing a potential explanation for the association between the abuse of such preparations and analgesic nephropathy.[10]

In Vitro Assessment of Phenacetin Metabolism

The metabolism of phenacetin, primarily by cytochrome P450 (CYP) enzymes, has been extensively studied using in vitro systems, particularly human liver microsomes.

-

System: Human liver microsomes (HLM) containing a pool of CYP enzymes.

-

Probe Substrate: Phenacetin is a well-established probe substrate for CYP1A2 activity.

-

Incubation: HLM are incubated with phenacetin in a buffered solution containing necessary cofactors like NADPH at 37°C.

-

Metabolite Quantification: The formation of the primary metabolite, acetaminophen (paracetamol), is quantified over time using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Inhibition Studies: To assess the potential for drug-drug interactions, the assay can be performed in the presence of a test compound to determine its inhibitory effect on phenacetin metabolism, typically by calculating an IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action of phenacetin's active metabolite, paracetamol, is the inhibition of cyclooxygenase (COX) enzymes. The inhibitory activity can be assessed using various in vitro assays.

-

Enzyme Source: Purified COX-1 and COX-2 enzymes or cell-based systems expressing these enzymes (e.g., platelets for COX-1, lipopolysaccharide-stimulated monocytes for COX-2).

-

Substrate: Arachidonic acid is the natural substrate for COX enzymes.

-

Methodology:

-

The COX enzyme is pre-incubated with phenacetin or its metabolites.

-

Arachidonic acid is added to initiate the reaction.

-

The production of prostaglandins (e.g., Prostaglandin E2) or thromboxane B2 is measured.[11] This can be done using various techniques, including enzyme-linked immunosorbent assays (ELISA) or chromatographic methods.

-

-

Endpoint: The inhibitory potency (e.g., IC50) of the test compound on COX-1 and COX-2 activity is determined. Studies have shown that phenacetin itself is a weak inhibitor of both COX-1 and COX-2, while its metabolite p-phenetidine is a more potent inhibitor with some preference for COX-2.[11]

Visualizations

Signaling Pathway

Metabolic Pathway

Experimental Workflow

References

- 1. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 2. Heavy phenacetin use and bladder cancer in women aged 20 to 49 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Nephrotoxicity of Aspirin and Phenacetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. thinksrs.com [thinksrs.com]

- 6. On the pharmacokinetics of phenacetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and metabolism of paracetamol and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic and anti-inflammatory drug use and risk of bladder cancer: a population based case control study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different roles for phenacetin and paracetamol in cancer of the kidney and renal pelvis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new reproducible experimental model of analgesic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulatory Landscape of Phenacetin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, toxicological profile, and mechanisms of action of phenacetin and its structural analogs. Phenacetin, a once widely used analgesic and antipyretic, has been largely withdrawn from global markets due to significant safety concerns, primarily its association with nephrotoxicity and carcinogenicity. This document delves into the scientific evidence that led to its regulatory restrictions and provides detailed information for researchers working with this compound and its derivatives.

Regulatory Status: A Global Perspective

Phenacetin's use in medicine has been drastically curtailed worldwide due to its established adverse effects. Regulatory bodies in numerous countries have taken action to ban or severely restrict its use in pharmaceutical preparations.

United States: The U.S. Food and Drug Administration (FDA) ordered the withdrawal of drugs containing phenacetin in November 1983, citing its carcinogenic and kidney-damaging properties[1]. It is no longer used in any medicinal products in the United States.

European Union: While there isn't a single EU-wide ban that predates the European Medicines Agency's (EMA) current structure, individual member states have long-standing national bans. For instance, phenacetin was withdrawn from the market in the United Kingdom in 1980 and Germany in 1986[2]. Its use in medicinal products for human use is not authorized within the EU.

Canada: Health Canada withdrew phenacetin from the market in 1978 due to its association with nephropathy and cancer[2].

Australia: Analgesic mixtures containing phenacetin were banned in 1977[2].

International Classification: The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), classifies phenacetin as a Group 1 carcinogen , meaning there is sufficient evidence of its carcinogenicity in humans[3]. Analgesic mixtures containing phenacetin are also classified as Group 1 carcinogens[4].

Analogs: The regulatory status of phenacetin analogs varies. Its primary metabolite, paracetamol (acetaminophen) , is a widely used over-the-counter analgesic and antipyretic. However, other structural analogs and derivatives, such as p-phenetidine, are generally not approved for medicinal use and are primarily encountered as research chemicals or industrial intermediates. There is limited specific regulatory information on a broad range of phenacetin derivatives, likely because they have not been developed as pharmaceutical products due to the known risks associated with the phenacetin scaffold.

Toxicology and Mechanism of Action

The toxicity of phenacetin is intrinsically linked to its metabolic activation into reactive intermediates. While the intended therapeutic effects are mediated by its primary metabolite, paracetamol, alternative metabolic pathways are responsible for its severe adverse effects.

Metabolic Activation

Phenacetin undergoes extensive metabolism in the liver. The major pathway involves O-deethylation to form paracetamol, which is then primarily conjugated with glucuronic acid and sulfate for excretion. However, minor metabolic pathways lead to the formation of toxic metabolites.

One critical pathway involves the cytochrome P450-mediated N-hydroxylation of phenacetin to form N-hydroxyphenacetin. This can be further metabolized to reactive intermediates. Additionally, the paracetamol formed from phenacetin can be oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI) .

Caption: Metabolic activation of phenacetin.

Nephrotoxicity

Chronic, excessive use of phenacetin is a well-established cause of analgesic nephropathy , a form of chronic interstitial nephritis characterized by renal papillary necrosis and a progressive decline in kidney function[5]. The accumulation of reactive metabolites in the renal medulla is thought to be a key initiating event. These metabolites can lead to:

-

Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the antioxidant capacity of renal cells, leading to lipid peroxidation, mitochondrial dysfunction, and cellular damage.

-

Covalent Binding: Electrophilic metabolites covalently bind to cellular proteins and nucleic acids, disrupting their function and leading to cell death.

-

Inflammation: The initial injury triggers an inflammatory response that, over time, contributes to interstitial fibrosis and scarring.

Caption: Signaling pathway of phenacetin-induced nephrotoxicity.

Carcinogenicity

Phenacetin is a known human carcinogen, primarily targeting the urinary tract. Chronic exposure is strongly associated with an increased risk of urothelial carcinoma, particularly of the renal pelvis and ureter[6]. The genotoxic effects of its metabolites are believed to be the primary mechanism.

-

DNA Adduct Formation: Reactive metabolites can bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mispairing during DNA replication, resulting in mutations.

-

Genotoxicity: Phenacetin has been shown to be mutagenic in the Ames test, particularly in the presence of metabolic activation, and can induce DNA damage[7][8].

Caption: Pathway of phenacetin-induced carcinogenicity.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for phenacetin and its metabolite/analog, p-phenetidine. Data for a wider range of analogs is limited.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Phenacetin | Rat | Oral | ~4 g/kg | [3] |

| p-Phenetidine | Rat | Oral | 2080 mg/kg | [9] |

| p-Phenetidine | Mouse | Oral | 1180 mg/kg | [9] |

Experimental Protocols

The following are representative protocols for assessing the toxicity of phenacetin and its analogs, based on established methodologies.

In Vitro Cytotoxicity Assay using HK-2 Cells (LDH Release Assay)

This protocol describes a method to assess the cytotoxicity of a test compound on the human kidney proximal tubule epithelial cell line, HK-2, by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

HK-2 cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

Test compound (Phenacetin or analog) dissolved in a suitable vehicle (e.g., DMSO)

-

LDH cytotoxicity assay kit

-

Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

-

Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (negative control) and a positive control for maximal LDH release (e.g., lysis buffer provided in the kit).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

LDH Assay:

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

-

Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm (background) using a plate reader.

-

Data Analysis:

-

Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

-

Calculate the percentage of cytotoxicity using the following formula:

-

Plot the % cytotoxicity against the compound concentration to determine the IC50 value.

-

Caption: Workflow for an in vitro LDH cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline for testing the mutagenic potential of a chemical. It uses histidine-requiring strains of Salmonella typhimurium to detect point mutations.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

Nutrient broth

-

Top agar (with a limited amount of histidine and biotin)

-

Minimal glucose agar plates

-

Test compound (Phenacetin) dissolved in a suitable vehicle (e.g., DMSO)

-

S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution for metabolic activation

-

Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9)

-

Negative control (vehicle)

Procedure:

-

Bacterial Culture: Inoculate the Salmonella strains into nutrient broth and grow overnight at 37°C with shaking.

-

Plate Incorporation Method:

-

To a sterile tube, add in the following order:

-

2 mL of molten top agar (kept at 45°C)

-

0.1 mL of the overnight bacterial culture

-

0.1 mL of the test compound at various concentrations

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)

-

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+) on each plate.

-

Data Analysis:

-

A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

-

The test should be performed with and without metabolic activation.

-

References

- 1. Phenacetin - Wikipedia [en.wikipedia.org]

- 2. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA repair mechanisms: DNA repair defects and related diseases | 2022, Volume 8 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]

- 5. Analgesic nephropathy - Wikipedia [en.wikipedia.org]

- 6. Phenacetin acts as a weak genotoxic compound preferentially in the kidney of DNA repair deficient Xpa mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. mhlw.go.jp [mhlw.go.jp]

Methodological & Application

Application Note: Phenacetin-d5 as an Internal Standard for Accurate Quantification by LC-MS/MS

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and reproducibility of quantitative data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (IS) is a critical component of a robust LC-MS/MS method, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] Phenacetin-d5, a deuterated analog of phenacetin, serves as an excellent internal standard for the quantification of a wide range of analytes. Its physicochemical properties closely mimic those of many drug compounds, ensuring consistent behavior during extraction and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.[2]

This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS/MS assays for the quantification of drugs and their metabolites in biological matrices such as plasma and urine.

Principle of the Method

A known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and unknown study samples, prior to sample preparation. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric approach corrects for potential analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise results.

Materials and Reagents

-

This compound (Internal Standard)

-

Analyte of interest

-

Control biological matrix (e.g., human plasma, rat urine)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Ultrapure water

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte of interest in methanol to a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality controls.

-

This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration suitable for the assay (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting a wide range of drugs from plasma samples.

-

Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution to each tube (except for blank matrix samples used to assess interference).

-

Vortex briefly to mix.

-

Add 400 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical LC conditions that can be optimized for specific analytes.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity UHPLC system or equivalent |

| Column | Zorbax Eclipse Plus C18 Rapid Resolution High Definition (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 5-95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The following are typical MS conditions that should be optimized for the specific analyte and this compound.

| Parameter | Condition |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole MS or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 320°C |

| Gas Flow | 7 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte | To be determined | To be determined | To be optimized |

| This compound | 185.1 | 110.1 | 16 |

| This compound | 185.1 | 143.1 | 12 |

Note: The MRM transitions for this compound are based on the structure of phenacetin with a +5 Da shift. The exact m/z values and collision energies should be optimized on the specific instrument used.

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS assay using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Example Drug A | 1 - 1000 | > 0.995 |

| Example Drug B | 5 - 2000 | > 0.998 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Example Drug A | LLOQ | 1 | < 10 | < 12 | 90 - 110 |

| Low | 3 | < 8 | < 10 | 92 - 108 | |

| Mid | 100 | < 5 | < 7 | 95 - 105 | |

| High | 800 | < 5 | < 6 | 96 - 104 | |

| Example Drug B | LLOQ | 5 | < 12 | < 15 | 88 - 112 |

| Low | 15 | < 9 | < 11 | 91 - 109 | |

| Mid | 500 | < 6 | < 8 | 94 - 106 | |

| High | 1600 | < 5 | < 7 | 95 - 105 |

Visualizations

Caption: General workflow for sample preparation and analysis using this compound as an internal standard.

Caption: Rationale for using an internal standard for accurate quantification.

Conclusion

This compound is a highly effective internal standard for LC-MS/MS quantification of a variety of analytes in biological matrices. Its use, in conjunction with a well-validated method, ensures the generation of accurate, precise, and reliable data, which is essential for successful drug development and clinical research. The protocols and data presented here provide a solid foundation for the implementation of this compound in your bioanalytical laboratory.

References

Application Note: Quantitative Analysis of Phenacetin in Human Plasma using Phenacetin-d5 by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of phenacetin in human plasma using a stable isotope-labeled internal standard, Phenacetin-d5. The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction